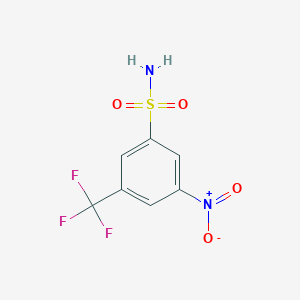
3-methanesulfonyl-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methanesulfonyl-2,2-dimethylpropan-1-ol, also known as dimethyl sulfone (DMSO), is a colorless, odorless, and hygroscopic liquid that is often used as a solvent in various scientific research applications. It is a highly polar aprotic solvent, meaning it is capable of dissolving both polar and nonpolar compounds. Due to its polarity and ability to dissolve both polar and nonpolar compounds, it has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and drug delivery.
Applications De Recherche Scientifique
Dimethyl sulfone has been used in various scientific research applications, such as organic synthesis, biochemistry, and drug delivery. It has been used as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds. It has also been used in biochemistry as a reaction medium for enzyme-catalyzed reactions, as well as a reagent for the preparation of various compounds. In addition, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone has been used in drug delivery, as it is able to penetrate cell membranes and deliver drugs to target cells.
Mécanisme D'action
Dimethyl sulfone is able to penetrate cell membranes due to its small molecular size and lack of charge. It is also able to form hydrogen bonds with the phospholipid headgroups of the cell membrane, allowing it to penetrate the cell membrane. Once inside the cell, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone is able to bind to proteins, as well as to other molecules, and can act as a carrier for drugs and other molecules.
Biochemical and Physiological Effects
Dimethyl sulfone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of the cell membrane, allowing for the transport of drugs and other molecules into the cell. It has also been shown to increase the solubility of drugs, allowing for more efficient delivery of drugs to target cells. In addition, 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone has been shown to have anti-inflammatory and analgesic effects, as well as to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in laboratory experiments has several advantages. It is a non-toxic and non-flammable solvent, making it safe to use in the laboratory. It is also a highly polar aprotic solvent, meaning it is capable of dissolving both polar and nonpolar compounds. In addition, it is able to penetrate cell membranes, allowing for the delivery of drugs and other molecules to target cells.
However, there are some limitations to the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in laboratory experiments. It is hygroscopic, meaning it can absorb moisture from the air, which can affect the results of experiments. In addition, it is volatile, meaning it can evaporate quickly, which can also affect the results of experiments.
Orientations Futures
There are several potential future directions for the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in scientific research. One potential direction is the development of new methods for drug delivery using 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone. Another potential direction is the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in the synthesis of new molecules and compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone, as well as its potential therapeutic applications. Finally, further research could be conducted on the use of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone in the synthesis of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
Dimethyl sulfone is produced by the reaction of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfide and hydrogen peroxide. The reaction involves the oxidation of 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfide to 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfoxide, which then undergoes further oxidation to form 3-methanesulfonyl-2,2-dimethylpropan-1-ol sulfone. The reaction can be represented as follows:
CH3SCH3 + H2O2 → CH3S(O)CH3 + H2O
CH3S(O)CH3 + H2O2 → CH3S(O)2CH3 + H2O
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-methanesulfonyl-2,2-dimethylpropan-1-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylpropan-1-ol", "methanesulfonyl chloride", "triethylamine", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,2-dimethylpropan-1-ol is reacted with methanesulfonyl chloride in the presence of triethylamine to form 3-methanesulfonyl-2,2-dimethylpropan-1-ol chloride.", "Step 2: The resulting chloride is then treated with a solution of sodium bicarbonate in water to form the corresponding alcohol, 3-methanesulfonyl-2,2-dimethylpropan-1-ol.", "Step 3: The product is then extracted from the aqueous solution using diethyl ether and purified through distillation or recrystallization." ] } | |
Numéro CAS |
1895730-20-7 |
Nom du produit |
3-methanesulfonyl-2,2-dimethylpropan-1-ol |
Formule moléculaire |
C6H14O3S |
Poids moléculaire |
166.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



